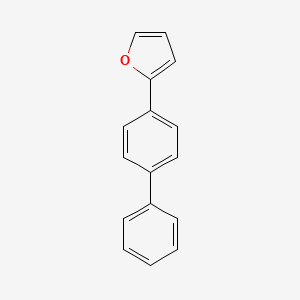

2-Biphenyl-4-yl-furan

Description

Structure

3D Structure

Properties

CAS No. |

21236-00-0 |

|---|---|

Molecular Formula |

C16H12O |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

2-(4-phenylphenyl)furan |

InChI |

InChI=1S/C16H12O/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h1-12H |

InChI Key |

PUYVVMABQFYDIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CO3 |

Origin of Product |

United States |

Significance of Furan and Biphenyl Moieties As Building Blocks

The furan (B31954) and biphenyl (B1667301) units are individually significant and versatile building blocks in the realms of organic chemistry and materials science. Their combination in a single scaffold creates a synergistic effect, opening pathways to new molecular designs and applications.

The furan moiety is a five-membered aromatic heterocycle containing an oxygen atom. Its aromatic character is derived from the delocalization of one of the oxygen's lone pairs of electrons into the ring system. wikipedia.org This feature makes furan and its derivatives more electron-rich than benzene (B151609), leading to high reactivity in electrophilic substitution reactions. wikipedia.org Furan's unique electronic properties and its ability to participate in various reactions, including cycloadditions, make it a valuable component in the synthesis of complex natural products, pharmaceuticals, and functional polymers. numberanalytics.com The oxygen atom's electronegativity and smaller covalent radius compared to sulfur (in its analogue, thiophene) can influence molecular planarity and intermolecular interactions, which is beneficial for applications in optoelectronics. github.iorsc.org

The biphenyl scaffold, consisting of two connected benzene rings, is a privileged structure in medicinal chemistry and materials science. rsc.orgarabjchem.org Its rigid, planar structure is a key feature in the design of liquid crystals and provides a robust backbone for organic light-emitting diodes (OLEDs). rsc.org In a biological context, the biphenyl group is often found in pharmacologically active compounds where it can engage in hydrophobic interactions and π-π stacking with biological targets like enzymes or receptors. researchgate.net Although fairly non-reactive on its own, the biphenyl unit can be functionalized to serve as an intermediate for the synthesis of a wide array of more complex and therapeutically significant molecules. arabjchem.orgwikipedia.org

The fusion of these two moieties into a single molecule, as in 2-Biphenyl-4-yl-furan, results in a hybrid compound with a unique combination of electronic and structural characteristics, making it a target of interest for further chemical exploration.

Structural Classification and Nomenclature Within Biphenyl Furan Systems

Biphenyl-furan systems can be classified based on the nature of the linkage and the substitution pattern on both the furan (B31954) and biphenyl (B1667301) rings. The subject of this article, 2-Biphenyl-4-yl-furan , represents a direct linkage between the two aromatic systems.

Nomenclature:

The name "this compound" indicates that a biphenyl group is attached to the second position of the furan ring.

The "4-yl" designation within "Biphenyl-4-yl" specifies that the biphenyl unit is connected to the furan ring via its 4-position.

In older literature, the prefix "xenyl" was sometimes used for the biphenyl group. wikipedia.org

The systematic IUPAC name for this compound is 2-([1,1'-Biphenyl]-4-yl)furan . Its existence is confirmed by its Chemical Abstracts Service (CAS) number: 21236-00-0 . bldpharm.combldpharm.com

Structural Classification: Structurally, this compound is a simple aryl-substituted heterocycle. These systems can be broadly categorized based on several factors:

Connectivity: The moieties can be directly linked, as in the present case, or connected via a spacer or functional group (e.g., an ester, ketone, or vinyl group). An example of a spaced system is Biphenyl-4-yl 2-furoate, where an ester linkage connects the two rings. ontosight.ai

Complexity: The core this compound structure can be a building block for more complex oligomers and polymers. Research has explored larger systems where multiple biphenyl and furan units are incorporated to create advanced materials. rsc.org

The planarity and rotational freedom between the furan and biphenyl rings are critical structural parameters. In related molecules, the dihedral angle between the rings influences the degree of π-conjugation, which in turn dictates the electronic and photophysical properties of the compound. researchgate.net

Academic Research Trajectories and Future Imperatives for Furan Substituted Biphenyls

Carbon-Carbon Bond Formation Strategies for Aryl-Furan Linkages

The creation of a direct link between a furan ring and an aryl group, such as a biphenyl system, is a cornerstone of synthesizing compounds like this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used tools for this purpose, offering high efficiency and functional group tolerance. eie.gracs.org

Palladium-Catalyzed Cross-Coupling Protocols

Palladium catalysis is preeminent in the formation of C-C bonds, with several named reactions being central to modern organic synthesis. eie.gr These reactions facilitate the coupling of aryl halides or their equivalents with organometallic reagents, including those derived from furan. The biphenyl framework itself is often synthesized using these same methods. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryls and heteroaryl-aryl compounds. mdpi.com The reaction typically involves the coupling of an organoboron reagent (like a boronic acid or trifluoroborate salt) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.gov

For the synthesis of aryl-furans, this can involve coupling an arylboronic acid with a halogenated furan or, conversely, a furan-based boron reagent with an aryl halide. nih.govrsc.org Potassium organotrifluoroborates are often favored over boronic acids as they are bench-stable crystalline solids and can be less prone to protodeboronation, a common side reaction with heteroarylboronic acids. nih.gov The efficiency of the Suzuki-Miyaura reaction has been demonstrated in the synthesis of various 2-arylbenzo[b]furans, showcasing its applicability for creating complex biaryl-heterocycle systems. mdpi.com

| Entry | Aryl Halide/Equivalent | Boron Reagent | Catalyst | Base | Solvent | Yield (%) | Ref |

| 1 | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 91 | mdpi.com |

| 2 | 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 90 | nih.gov |

| 3 | 2,3,4,5-Tetrabromofuran | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 92 (for tetra-aryl) | rsc.org |

| 4 | 2-Aryl-3,4,5-tribromofuran | 4-tert-Butylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | N/A | rsc.org |

This table presents representative examples of Suzuki-Miyaura cross-coupling reactions to form aryl-furan linkages.

While the primary focus is on furan, the provided outline specifies an examination of Heck reactions within aryl-indole systems. The Mizoroki-Heck reaction is a powerful method for C-C bond formation that couples aryl or vinyl halides with alkenes. organic-chemistry.org This reaction has been effectively applied in intramolecular contexts to synthesize complex, fused heterocyclic systems. mdpi.com

In the realm of indole (B1671886) chemistry, intramolecular Heck reactions are used to construct fused polycyclic frameworks. For instance, the synthesis of 3,4-benzo[c]-β-carbolines has been achieved from 2-aryl(tosylamino)methyl-3-bromoindoles. acs.org This transformation proceeds via a palladium-catalyzed intramolecular coupling, where the aryl group (which could be a biphenyl substituent) attached to the exocyclic nitrogen attacks the C3 position of the indole ring, leading to cyclization. acs.org This strategy highlights the power of the Heck reaction to create rigid, polycyclic structures containing biaryl motifs linked to a heteroaromatic core. acs.org

| Entry | Substrate | Catalyst System | Base | Solvent | Product | Yield (%) | Ref |

| 1 | 2-((p-Tolylsulfonamido)(phenyl)methyl)-3-bromo-1-(phenylsulfonyl)indole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 6-Phenyl-7-(phenylsulfonyl)-7,12-dihydro-5H-benzo[c]pyrido[2,3-e]indole | 65 | acs.org |

| 2 | 2-((p-Tolylsulfonamido)(4-methoxyphenyl)methyl)-3-bromo-1-(phenylsulfonyl)indole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 6-(4-Methoxyphenyl)-7-(phenylsulfonyl)-7,12-dihydro-5H-benzo[c]pyrido[2,3-e]indole | 68 | acs.org |

| 3 | 2-((p-Tolylsulfonamido)(naphthalen-2-yl)methyl)-3-bromo-1-(phenylsulfonyl)indole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 6-(Naphthalen-2-yl)-7-(phenylsulfonyl)-7,12-dihydro-5H-benzo[c]pyrido[2,3-e]indole | 72 | acs.org |

This table illustrates the application of the intramolecular Heck reaction for the synthesis of fused indole systems bearing aryl linkers.

Copper-Mediated Homo-Coupling Reactions

Copper-mediated coupling reactions, including the classic Ullmann reaction, are instrumental in forming carbon-carbon bonds, particularly for creating symmetrical biaryl compounds. nih.gov These methods can be applied to the homo-coupling of furan rings to produce bifuran structures or the homo-coupling of aryl halides to synthesize the biphenyl moiety itself.

Copper(II)-mediated oxidative homo-coupling provides an efficient route to form C2-C2 bonds between two azole molecules, a process that can be conceptually extended to furan substrates. nih.gov The mechanism often involves deprotonation followed by complexation with the copper catalyst and subsequent oxidation to yield the coupled product. nih.gov While effective for creating symmetrical architectures, preventing such homo-coupling can be a challenge during desired hetero-coupling reactions, such as the synthesis of indolyl-furans. rsc.org

Other Transition Metal-Catalyzed Coupling Reactions

Beyond palladium and copper, other transition metals catalyze important cross-coupling reactions. Nickel and iron are emerging as more sustainable and cost-effective alternatives to palladium for certain C-C bond formations. acs.org The Hiyama cross-coupling, which uses organosilicon reagents, is another valuable tool. For example, a ligand-free Pd/C catalyzed Hiyama coupling has been used to construct biphenyl derivatives. mdpi.com

Gold catalysis has also been employed for the synthesis of substituted furans. A notable method involves the Au(I)-catalyzed coupling between terminal alkynes and carbonyl-stabilized carbon ylides. thieme-connect.com This process represents a formal [3+2]-cycloaddition and provides direct access to synthetically challenging 2,4-disubstituted furans. thieme-connect.com

| Reaction Type | Metal Catalyst | Coupling Partners | Key Features | Ref |

| Hiyama Coupling | Palladium (e.g., 5% Pd/C) | Aryl Bromide + Phenyltriethoxysilane | Uses organosilicon reagents; can be ligand-free. | mdpi.com |

| Negishi Coupling | Nickel or Palladium | Alkylzinc Reagent + Aryl Halide | High reactivity of organozinc reagents. | acs.org |

| Gold-Catalyzed Cycloaddition | Gold (I) (e.g., [(Ph₃P)AuNTf₂]) | Terminal Alkyne + Carbonyl Ylide | Direct synthesis of 2,4-disubstituted furans. | thieme-connect.com |

This table summarizes alternative transition metal-catalyzed reactions for forming C-C bonds relevant to aryl-furan synthesis.

Ring-Forming Reactions Incorporating Biphenyl and Furan Units

An alternative to functionalizing a pre-formed furan ring is to construct the furan ring from acyclic precursors that already contain the desired biphenyl substituent. This approach is powerful for creating polysubstituted furans with precise regiochemistry. acs.org

Several classic and modern methods exist for furan synthesis. The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a foundational method. To synthesize this compound, one could envision starting with a 1,4-dicarbonyl compound where the biphenyl group is positioned to become the C2-substituent.

More advanced methods provide greater flexibility. For instance, 2,4-disubstituted furans, which are often difficult to prepare, can be synthesized through various strategies, including the cyclization of acyclic precursors or the functionalization of silylated furan rings. acs.orgacs.org A gold-catalyzed [3+2] cycloaddition between terminal alkynes and ylides offers a direct route to 2,4-disubstituted furans. thieme-connect.com Similarly, cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls can produce polyfunctionalized furans with high regioselectivity. nih.gov These methods could be adapted by using an alkyne or diazocarbonyl reagent bearing a biphenyl group to generate the target architecture.

Photo-induced Rearrangements and Cyclization Pathways

Photochemical reactions offer a powerful and often metal-free approach to constructing complex cyclic systems. For biphenyl-furan architectures, these methods typically involve the formation of new rings through light-induced intramolecular rearrangements.

A key photochemical strategy for synthesizing fused furan-biphenyl systems is through 6π-electrocyclization. This pericyclic reaction involves the formation of a new sigma bond between the termini of a 1,3,5-hexatriene (B1211904) system upon exposure to ultraviolet (UV) light. In the context of biphenyl-furan precursors, the biphenyl and furan rings can constitute part of the hexatriene system.

For instance, the irradiation of 2'-(furan-2-yl)-[1,1'-biphenyl]-4-ols with a 254 nm UV lamp in dichloromethane (B109758) leads to the formation of 6,7-dihydrophenanthro[9,10-b]furan-5(4H)-ones. researchgate.net This transformation is initiated by a 6π-electrocyclization, followed by a series of hydrogen shifts and isomerization to yield the final product. researchgate.net This method is notable for its high atom economy and avoidance of transition metal catalysts. researchgate.net

Diarylethene chromophores, which can be considered analogs, also undergo reversible 6π-electrocyclization upon UV irradiation, leading to ring-closing, and cycloreversion with visible light. rsc.org While not directly synthesizing this compound, this highlights the principle of using light to induce cyclization in linked aromatic systems. Similarly, photoinduced 6π-electrocyclization of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives has been developed to synthesize various dihydrobenzo[f]quinolines, demonstrating the versatility of this approach. nih.gov

It is important to note that the success of these reactions can be influenced by the substitution pattern and the specific reaction conditions, such as the solvent and the wavelength of light used. researchgate.netnih.gov

Following the initial photo-induced 6π-electrocyclization, thermal hydrogen atom shifts often play a crucial role in the reaction mechanism to afford the final stable product. These shifts, formally known as sigmatropic rearrangements, are thermally allowed processes that involve the migration of a hydrogen atom to a new position within the molecule.

In the synthesis of 6,7-dihydrophenanthro[9,10-b]furan-5(4H)-ones from 2'-(furan-2-yl)-[1,1'-biphenyl]-4-ols, the reaction mechanism proceeds through a thermal suprafacial Current time information in Manchester, GB.researchgate.net-H shift and a double thermal suprafacial Current time information in Manchester, GB.-H shift after the initial photocyclization. researchgate.net These steps are essential for the aromatization or stabilization of the newly formed ring system.

The interplay between photochemical cyclization and subsequent thermal rearrangements is a common theme in the synthesis of complex polycyclic aromatic compounds. The predictability and control of these hydrogen shifts are critical for achieving the desired molecular architecture.

Cyclocondensation Reactions of Chalcones Derived from Biphenyl-Furan Precursors

Cyclocondensation reactions of chalcones represent a versatile and widely used method for the synthesis of various heterocyclic compounds, including those with a furan ring. Chalcones, which are α,β-unsaturated ketones, can be readily prepared through a Claisen-Schmidt condensation. researchgate.net

For the synthesis of structures related to this compound, a key intermediate is (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one. This chalcone is typically synthesized by the Claisen-Schmidt condensation of 4-biphenylcarboxaldehyde and 2-acetylfuran (B1664036) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcohol solvent.

This biphenyl-furan chalcone can then serve as a precursor for various heterocyclic rings through cyclocondensation reactions with different reagents. acs.orgnih.gov For example, reaction with hydrazine (B178648) derivatives can yield pyrazolines. acs.orgnih.gov The enone moiety of the chalcone acts as an electrophile, reacting with nucleophiles in a Michael addition, which is often the initial step in these cyclocondensation reactions. researchgate.net

The following table summarizes the synthesis of the key chalcone precursor:

| Reactants | Catalyst | Product |

| 4-Biphenylcarboxaldehyde, 2-Acetylfuran | NaOH or KOH | (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one |

This modular approach allows for the introduction of diversity into the final heterocyclic structure by varying the biphenyl, furan, or the reagent used for cyclocondensation.

Modular Assembly Techniques for Complex Furan-Biphenyl Structures

Modern synthetic chemistry increasingly relies on modular assembly techniques that allow for the rapid and efficient construction of complex molecules from simpler, readily available building blocks. These strategies offer high flexibility and control over the final structure.

For the synthesis of complex furan-biphenyl structures, modular approaches can involve the sequential coupling of precursor fragments. One such powerful method is the Suzuki cross-coupling reaction. researchgate.net This palladium-catalyzed reaction can be used to form the biphenyl moiety or to attach the furan ring to the biphenyl core.

Another innovative modular approach involves a reaction cascade of propargyl alcohols with a boronate ester, an acid chloride, and a palladium/copper co-catalyst system. researchgate.net This method leads to the formation of trisubstituted furylboronic acid pinacol (B44631) esters, which can then undergo a subsequent Suzuki coupling to introduce a fourth substituent, allowing for the creation of tetrasubstituted furans with high modularity. researchgate.net

A different strategy for the rapid assembly of tetrasubstituted furans involves the regioselective ring-opening of 2,5-dihydrothiophenes followed by an oxidative cyclization. nih.govacs.org While not directly demonstrated for this compound, this metal-free method highlights the trend towards developing efficient and customizable furan syntheses.

The following table outlines a modular approach to tetrasubstituted furans:

| Step | Reactants | Reagents/Catalysts | Intermediate/Product |

| 1 | Propargyl alcohols, B₂(pin)₂, Acid chloride | MHMDS, Pd/Cu co-catalyst | Trisubstituted furylboronic acid pinacol ester |

| 2 | Trisubstituted furylboronic acid pinacol ester, Aryl halide | Pd catalyst, Base | Tetrasubstituted furan |

These modular techniques provide a powerful toolbox for chemists to design and synthesize a wide array of complex furan-biphenyl structures with tailored properties.

Derivatization and Functionalization of the Biphenyl-Furan Core

Once the core this compound scaffold is synthesized, its properties can be further tuned through derivatization and functionalization reactions. These reactions can introduce new functional groups onto either the biphenyl or the furan ring, enabling the synthesis of a wider range of analogs with potentially enhanced or new characteristics.

Electrophilic Aromatic Substitution on Biphenyl and Furan Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. In the case of this compound, both the biphenyl and furan rings can potentially undergo EAS. The regioselectivity of the substitution will depend on the directing effects of the substituents already present on the rings and the specific reaction conditions.

The furan ring is generally more reactive towards electrophiles than benzene due to the electron-donating effect of the oxygen atom. However, it is also more prone to ring-opening under strongly acidic conditions. The biphenyl moiety will also undergo EAS, with the substitution pattern influenced by the presence of the other ring. youtube.com

Common electrophilic substitution reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts acylation or alkylation. For example, the aromatic rings in related biphenyl-furan structures can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. smolecule.com

The chalcone precursor, (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one, can also undergo substitution reactions on its aromatic rings. This provides an alternative route to functionalized this compound derivatives if the chalcone is subsequently cyclized.

The specific outcomes of EAS reactions on this compound would require experimental investigation to determine the precise regioselectivity and to optimize reaction conditions to avoid undesired side reactions.

Transformations of Side Chains and Peripheral Functional Groups

The inherent stability of the biphenyl-furan scaffold allows for a variety of chemical modifications to its side chains and peripheral functional groups. These transformations enable the synthesis of a diverse range of derivatives with tailored properties, often starting from a common intermediate. Key strategies involve the reaction of α,β-unsaturated ketone linkers, cyclization reactions, and modifications of existing substituents.

A prominent example of side-chain transformation involves the chalcone derivative, (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one. This compound, synthesized via Claisen-Schmidt condensation of 4-phenylacetophenone and furfural (B47365), serves as a versatile precursor. jmaterenvironsci.com Its α,β-unsaturated ketone system is reactive and can undergo cyclization reactions with various reagents. For instance, treatment with thiourea, urea, hydrazine hydrate, or hydroxylamine (B1172632) hydrochloride leads to the formation of new heterocyclic rings attached to the biphenyl-furan core, such as pyrimidine, pyrazole, and isoxazoline (B3343090) derivatives. jmaterenvironsci.com

Another significant transformation pathway is the oxidative dearomatization of the furan ring, which facilitates further cyclization and rearrangement of side chains. In one study, Michael adducts derived from 2-substituted furans and α,β-unsaturated carbonyl compounds were subjected to oxidation. mdpi.com This process, followed by acid treatment, resulted in the formation of α,β-unsaturated ketones through an intermediate unsaturated 1,4,7-trione. This method effectively transforms a furan-containing side chain into a different functionalized appendage. mdpi.com

These transformations highlight the utility of the biphenyl-furan core as a stable platform for developing complex molecules through side-chain modifications. The ability to introduce new functional groups and heterocyclic systems is crucial for fine-tuning the electronic and physical properties of the final compounds.

Table 1: Examples of Side Chain Transformations on Biphenyl-Furan Scaffolds

| Starting Material | Reagent(s) | Product Type | Reference |

| (2E)-1-{[1,1'-Biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one | Thiourea | Pyrimidine-2-thiol derivative | jmaterenvironsci.com |

| (2E)-1-{[1,1'-Biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one | Urea | Pyrimidine-2-ol derivative | jmaterenvironsci.com |

| (2E)-1-{[1,1'-Biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one | Hydrazine hydrate | Pyrazole derivative | jmaterenvironsci.com |

| 3-(Furan-2-yl)-1,3-diarylpropan-1-ones | m-CPBA, Trifluoroacetic acid (TFA) | Prop-2-en-1-one derivative | mdpi.com |

Synthesis of Oligomeric and Polymeric Systems Incorporating Biphenyl-Furan Units

The rigid, planar, and electronically active nature of the biphenyl-furan moiety makes it an excellent building block for the construction of π-conjugated oligomers and polymers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting transistors (OLETs) and organic solar cells (OSCs). researchgate.netbohrium.com Synthetic strategies primarily rely on transition-metal-catalyzed cross-coupling reactions and electrochemical polymerization.

Oligomer Synthesis via Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for the synthesis of well-defined oligomers containing the biphenyl-furan unit. These methods allow for the precise connection of monomeric units to build up the oligomeric chain.

For example, furan-based, biphenyl end-capped oligomers have been synthesized for use as semiconductors. researchgate.net The synthesis of 5,5′-di([1,1′-biphenyl]-4-yl)-2,2′-bifuran (BP2F) and 2-([1,1′-biphenyl]-4-yl)-5-(5-([1,1′-biphenyl]-4-yl)thiophen-2-yl)furan (BPFT) demonstrates this approach. researchgate.netresearchgate.net Similarly, a more complex furan-substituted thiophene/phenylene co-oligomer, 2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan (BPFTT), was synthesized via a Suzuki coupling reaction between (5-(biphenyl-4-yl)furan-2-yl)boronic acid and a brominated bithiophene derivative in the presence of a palladium catalyst. acs.org Stille cross-coupling has also been employed to synthesize 1,4-di(2-furyl)-2,5-substituted phenylenes, which serve as monomers for further polymerization. nii.ac.jp

Polymer Synthesis:

The creation of high-molecular-weight polymers incorporating the biphenyl-furan structure can be achieved through methods like electrochemical polymerization or acyclic diene metathesis (ADMET) polymerization. nii.ac.jpacs.org Electrochemical polymerization of furan-based monomers, often in specialized electrolytes like cholesteric liquid crystals, can produce conjugated polymers with specific optical and electronic properties. nii.ac.jp This technique has been used to polymerize 1,4-di(2-furyl)phenylene monomers. nii.ac.jp Copolymers of furan and aniline (B41778) have also been synthesized via chemical oxidative polymerization, where the resulting polymer's conductivity can be tuned by adjusting the monomer ratio. acs.org

These synthetic methodologies provide access to a wide array of oligomeric and polymeric materials, where the biphenyl-furan unit imparts desirable characteristics like high thermal stability and specific optoelectronic functionalities. researchgate.netdntb.gov.ua

Table 2: Synthesis of Oligomers and Polymers with Biphenyl-Furan Units

| Product Name/Type | Monomers | Synthetic Method | Catalyst/Reagents | Reference |

| 5,5′-di([1,1′-biphenyl]-4-yl)-2,2′-bifuran (BP2F) | 5-([1,1′-Biphenyl]-4-yl)-2-bromofuran | Kumada Coupling | Mg, Ni(dppp)Cl₂ | researchgate.net |

| 2-([1,1′-Biphenyl]-4-yl)-5-(5-([1,1′-biphenyl]-4-yl)thiophen-2-yl)furan (BPFT) | 2-Bromo-5-([1,1′-biphenyl]-4-yl)furan, 2-(5-([1,1′-biphenyl]-4-yl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | researchgate.net |

| 2-[1,1'-Biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan (BPFTT) | 5-(Biphenyl-4-yl)-5′-bromo-2,2'-bithiophene, (5-(Biphenyl-4-yl)furan-2-yl)boronic acid | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | acs.org |

| Poly(1,4-di(2-furyl)phenylene) | 1,4-Di(2-furyl)phenylene | Electrochemical Polymerization | Cholesteric Liquid Crystal Electrolyte | nii.ac.jp |

| Furan/Aniline Copolymer | Furan, Aniline | Chemical Oxidative Polymerization | FeCl₃, Nitromethane | acs.org |

| Fully Renewable Functional Polymers | Furan-based α,ω-diene monomer | ADMET Polymerization | Grubbs second-generation (G-II) catalyst | acs.org |

Mechanistic Investigations of Photo-induced Transformations

Photo-induced reactions offer unique pathways for the transformation of biphenyl-furan structures, often leading to complex polycyclic products. A key investigated transformation for a structurally similar compound, 2′‐(furan‐2‐yl)‐[1,1′‐biphenyl]‐4‐ol, involves its rearrangement into furan and benzene-fused 2-tetralones upon irradiation with UV light. researchgate.net

The proposed mechanism for this transformation is a multi-step process initiated by photochemical activation researchgate.net:

6π-Electrocyclization: Upon irradiation, the aromatic system undergoes a 6π-electrocyclization, a pericyclic reaction that forms a new sigma bond and a cyclic intermediate.

ontosight.ai-H Shift: The initial cyclization product then undergoes a thermal suprafacial ontosight.ai-hydride shift.

beilstein-journals.org-H Shift: This is followed by a double thermal suprafacial beilstein-journals.org-hydride shift.

Keto-enol Isomerization: The final step involves a keto-enol isomerization to yield the stable 6,7‐dihydrophenanthro[9,10‐b]furan‐5(4H)‐one product. researchgate.net

This reaction cascade highlights how light energy can be used to construct complex molecular architectures from relatively simple biphenyl-furan precursors. researchgate.net

Another fundamental photochemical reaction relevant to the furan moiety is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene (in this case, the furan ring) to form an oxetane. researchgate.netbeilstein-journals.org The mechanism can proceed through either a singlet or triplet excited state of the carbonyl compound. researchgate.net For furan derivatives, this reaction typically shows high regioselectivity, which is rationalized by the relative stability of the intermediary triplet biradicals formed during the reaction. beilstein-journals.org The study of furan carboxamides as model compounds shows that the furan ring is expected to react exclusively with singlet oxygen (¹O₂), a common reactive species in photosensitized reactions. acs.org

Mechanistic investigations of photoredox catalysis often reveal the involvement of an electron-donor-acceptor (EDA) complex. rsc.org Photoexcitation of this complex can initiate a single-electron transfer (SET), generating radical ions that proceed to form the final products. rsc.org While many photoredox reactions are described with a closed catalytic loop, the degree to which they involve chain processes is an area of active investigation. wisc.edu

Detailed Reaction Pathways of Catalytic Processes

Catalytic cross-coupling reactions are the most versatile and widely employed methods for the synthesis of the this compound core structure. These reactions create the crucial carbon-carbon bond between the biphenyl and furan rings. The Suzuki-Miyaura and Stille reactions are prominent examples.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a furan-boronic acid) with an organohalide (e.g., 4-bromobiphenyl) in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle proceeds through three main steps mdpi.comscirp.org:

Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to the organohalide (Ar-X), forming a Pd(II) complex, [Ar-Pd-X].

Transmetalation: The base activates the organoboron compound, forming a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, replacing the halide and forming a new Pd(II) intermediate, [Ar-Pd-Ar'].

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst. mdpi.com

Two primary mechanisms have been proposed for the transmetalation step: the 'boronate pathway', where the base activates the boronic acid, and the 'oxo-palladium pathway', where the base reacts with the palladium complex to form a more reactive alkoxo- or hydroxo-palladium species. rsc.org Kinetic studies suggest that the reaction between the neutral boronic acid and an oxo-palladium species is a significant pathway. rsc.org A variety of catalyst systems have been developed, including novel Pd(II) complexes that show high efficiency in aqueous media for synthesizing benzofuran (B130515) derivatives containing a biaryl moiety. mdpi.com Nickel-based catalysts have also been effectively used for the cross-coupling of fluorinated furan derivatives with arylboronic acids. beilstein-journals.org

Stille Coupling: The Stille reaction couples an organotin compound (e.g., a furan-stannane) with an organohalide, also catalyzed by palladium. The mechanism is similar to the Suzuki coupling, involving an oxidative addition, transmetalation, and reductive elimination cycle. uwindsor.ca The Stille reaction is known for its tolerance of a wide variety of functional groups, making it highly effective for the synthesis of complex, highly functionalized molecules. uwindsor.ca Comparative studies have shown that for certain substrates, Stille coupling can provide higher yields than Suzuki coupling. researchgate.net

Other Catalytic Pathways: Cooperative bimetallic catalysis, using both copper and palladium, has been developed for the decarbonylative heteroarylation of carboxylic acids. researchgate.net This pathway allows for the coupling of carboxylic acids with heteroarenes, where the key step involves the transmetalation of a copper-aryl species with a palladium(II) intermediate. researchgate.net

Kinetics of Formation and Transformation of Biphenyl-Furan Compounds

The rates of formation and transformation of biphenyl-furan compounds are dictated by the interplay between reaction kinetics and thermodynamics. researchgate.net Understanding these factors is essential for controlling reaction outcomes and maximizing yields.

In the context of synthesis via Suzuki-Miyaura coupling, kinetic data have shed light on the mechanism. Studies indicate that the reaction between the neutral boronic acid and an oxo-palladium species is a kinetically significant step, proceeding at a considerable rate. rsc.org The choice of boron reagent (e.g., boronic acids, boronic esters, organotrifluoroborates) also significantly impacts the reaction kinetics, as each class of reagent has different properties and requirements for activation. rsc.org

The kinetics of transformation, particularly through photo-induced degradation, have been studied using furan carboxamides as model compounds. These studies reveal a competition between degradation pathways involving different reactive oxygen species. The furan moiety primarily reacts with singlet oxygen (¹O₂), while the anilide portion (structurally analogous to the biphenyl group in terms of being an aromatic system attached to the core) is more susceptible to oxidation by triplet-excited states of chromophoric dissolved organic matter (³CDOM*). acs.org

Below is a table of representative kinetic data for the reaction of substituted furanilides with singlet oxygen, demonstrating the effect of substituents on reaction kinetics. The electron-donating or withdrawing nature of the substituent (X) on the furan ring directly influences the rate constant.

Table 1: Bimolecular rate constants for the reaction of substituted furanilides with singlet oxygen (¹O₂). Data adapted from studies on model furan compounds to illustrate kinetic principles. acs.org

As shown in the table, electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) increase the rate constant of the reaction with singlet oxygen, consistent with the electrophilic nature of ¹O₂ attack on the electron-rich furan ring. acs.org This ability to tune reaction kinetics through molecular design is a powerful tool in controlling the transformation pathways of biphenyl-furan compounds. acs.org

Advanced Spectroscopic and Structural Elucidation of Biphenyl Furan Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to 2-biphenyl-4-yl-furan and its derivatives provides profound insights into their molecular framework.

A suite of multi-dimensional NMR experiments is often required to assign all proton (¹H) and carbon (¹³C) signals definitively, especially in complex aromatic systems where signal overlap is common.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, in derivatives of this compound, COSY spectra would show correlations between adjacent protons on the furan (B31954) and biphenyl (B1667301) rings, aiding in the assignment of these spin systems. emerypharma.com

¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to include all protons within a spin system. This is particularly useful for identifying all protons belonging to a specific ring system, even if some are not directly coupled.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is crucial for determining the relative orientation of the biphenyl and furan rings. For example, a NOESY experiment on a substituted furan derivative showed a key interaction between a furan proton and a proton on an adjacent styryl group, confirming the regiochemistry. sci-hub.st

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is an essential tool for assigning carbon signals based on their attached, and often more easily assigned, protons. science.govresearchgate.net The HSQC spectrum is fundamental in differentiating between the various aromatic carbons in the biphenyl and furan moieties.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is invaluable for connecting different fragments of the molecule. For example, an HMBC correlation between a proton on the furan ring and a carbon atom in the biphenyl group would definitively establish the connectivity between the two ring systems. researchgate.netscience.gov In the analysis of furan derivatives, HMBC has been used to differentiate between quaternary carbons by examining their correlations with nearby protons. researchgate.net

¹H-¹⁵N LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation): While not directly applicable to this compound itself, this technique is vital for nitrogen-containing analogues. It allows for the determination of long-range couplings between protons and nitrogen atoms, aiding in the structural elucidation of more complex heterocyclic systems. mdpi.comescholarship.org

1,1-ADEQUATE: This experiment establishes direct carbon-carbon correlations, providing an unambiguous map of the carbon skeleton. Although experimentally demanding, it offers the most definitive structural information.

A study on a related furan derivative utilized a combination of COSY, HSQC, and HMBC to fully assign the ¹H and ¹³C NMR spectra. jmaterenvironsci.com Another investigation on furan-based polyphenolics also relied on HSQC and HMBC to confirm the structure and differentiate between quaternary carbons. researchgate.net

Table 1: Representative NMR Data for Biphenyl-Furan Derivatives

| Technique | Observed Correlation/Chemical Shift (ppm) | Structural Implication |

|---|---|---|

| ¹H NMR | Signals in the aromatic region (approx. 6.5-8.3 ppm) | Presence of furan and biphenyl protons. jmaterenvironsci.com |

| ¹³C NMR | Signals for aromatic carbons, including quaternary carbons. | Confirms the carbon framework of the biphenyl-furan system. rsc.org |

| ¹H-¹H COSY | Cross-peaks between adjacent aromatic protons. | Establishes proton connectivity within the individual rings. emerypharma.com |

| ¹H-¹³C HSQC | Direct correlation between specific ¹H and ¹³C signals. | Assigns carbon atoms based on their attached protons. science.gov |

Note: Specific chemical shifts are highly dependent on substitution patterns and solvent.

The precise chemical shifts (δ) and coupling constants (J) of the nuclei in this compound provide detailed information about the electronic environment and geometry of the molecule.

Chemical Shifts: The chemical shifts of the furan protons are indicative of the electron density within the ring. In furan itself, the α-protons (adjacent to the oxygen) are typically found at a lower field (more deshielded) than the β-protons. cdnsciencepub.com The presence of the electron-withdrawing biphenyl group at the 2-position influences the chemical shifts of the remaining furan protons. Similarly, the substitution pattern on the biphenyl rings affects the chemical shifts of its protons.

Coupling Constants: The magnitude of the proton-proton coupling constants (J-values) within the furan ring can provide information about the bond orders and geometry. In furan, the coupling between adjacent protons (³J) is typically larger than the long-range couplings. cdnsciencepub.com Analysis of these coupling constants in this compound helps to confirm the substitution pattern.

For example, in a study of 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one, the protons of the furan ring were identified by their characteristic doublet and triplet signals, with specific chemical shifts and coupling patterns confirming their positions. jmaterenvironsci.com

Vibrational Spectroscopy for Molecular Conformational Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of a molecule, which are sensitive to its conformation and intermolecular interactions.

For biphenyl-furan systems, FT-IR spectra typically show characteristic bands for:

Aromatic C-H stretching vibrations (usually above 3000 cm⁻¹).

C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region).

C-O-C stretching of the furan ring. jmaterenvironsci.com

Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern on the aromatic rings.

In a study of new heterocyclic compounds derived from a biphenyl-furan scaffold, the FT-IR spectra were used to identify key functional groups, such as the C-O-C stretching of the furan ring and the C=N and N-O stretching in derived structures. jmaterenvironsci.comresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Biphenyl-Furan Systems

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | mdpi.com |

| 1600-1450 | Aromatic C=C Stretch | mdpi.com |

| ~1100 | Furan C-O-C Stretch | jmaterenvironsci.com |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. libretexts.org It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of aromatic systems.

In the context of this compound, Raman spectroscopy can provide information on:

The inter-ring C-C stretching vibration between the two phenyl rings of the biphenyl moiety. This vibration is sensitive to the dihedral angle between the rings. acs.org

Vibrations of the furan ring, which can be affected by conjugation with the biphenyl system.

Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic transition, can selectively enhance vibrations associated with specific parts of the molecule, providing more detailed structural information. spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. srce.hr It also provides information about the molecule's structure through the analysis of its fragmentation pattern upon ionization.

For this compound, HRMS would be used to:

Confirm the Elemental Formula: By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be determined, distinguishing it from other isomers. For example, HRMS analysis of a biphenyl-indole derivative calculated the [M+H]⁺ ion to be 376.0695 and found the experimental value to be 376.0699, confirming the elemental composition. mdpi.com

Analyze Fragmentation Patterns: The way the molecule breaks apart in the mass spectrometer provides clues about its structure. Common fragmentation pathways for biphenyl-furan systems might include cleavage of the bond between the biphenyl and furan rings, or fragmentation of the furan ring itself. These patterns help to piece together the molecular structure.

Numerous studies on related compounds have utilized HRMS to confirm the identity of their synthesized products. rsc.orgnih.govresearchgate.net

Table 3: HRMS Data for a Representative Biphenyl-Containing Compound

| Ion | Calculated m/z | Found m/z | Inferred Formula | Reference |

|---|

Electronic Absorption and Emission Spectroscopy for Optoelectronic Characteristics

The electronic properties of biphenyl-furan systems, particularly their ability to absorb and emit light, are critical for their application in optoelectronic devices. Spectroscopic techniques provide a window into the electronic transitions and photophysical processes that govern these characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic absorption properties of molecules. In the context of this compound and its derivatives, UV-Vis spectra reveal information about the π-conjugated system and the energy required to promote electrons to higher energy orbitals. The position and intensity of absorption bands are sensitive to the molecular structure and the solvent environment.

For a series of 2,5-diaryl-substituted furans, the absorption maxima (λabs) are influenced by the nature of the aryl substituents. For instance, in a study of related compounds, the absorption maxima were observed in the range of 330–400 nm, which is characteristic of extended π-conjugated systems. These absorptions are typically assigned to π-π* electronic transitions.

| Compound Derivative | Solvent | Absorption Maxima (λabs) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] |

| 2,5-Bis(4-biphenyl)furan | Dichloromethane (B109758) | 398 | 6.8 x 10⁴ |

| 2-(Biphenyl-4-yl)-5-phenylfuran | Dichloromethane | 380 | 5.9 x 10⁴ |

This table presents representative data for closely related compounds to illustrate the typical spectroscopic behavior.

Fluorescence Spectroscopy and Photoluminescence Quantum Yield Determination

Fluorescence spectroscopy provides insights into the emissive properties of molecules after they have been excited by absorbing light. The fluorescence spectrum, emission maximum (λem), and photoluminescence quantum yield (ΦPL) are key parameters for evaluating the potential of a material for applications in organic light-emitting diodes (OLEDs) and other light-emitting devices.

Derivatives of this compound often exhibit strong fluorescence in solution and in the solid state. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a critical measure of the efficiency of the light emission process. High quantum yields are desirable for bright and efficient emissive materials.

| Compound Derivative | Solvent/State | Emission Maxima (λem) [nm] | Photoluminescence Quantum Yield (ΦPL) |

| 2,5-Bis(biphenyl-4-yl)furan | Dichloromethane | 450, 478 | 0.88 |

| 2,5-Bis(biphenyl-4-yl)furan | Crystalline Powder | 501 | 0.61 |

| 2-(Biphenyl-4-yl)-5-(pyren-1-yl)furan | Dichloromethane | 458 | 0.77 |

This table includes data for related compounds to provide context for the photoluminescent properties of biphenyl-furan systems.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about molecular geometry, conformation, and the nature of intermolecular interactions, which are crucial for understanding the structure-property relationships in solid-state materials.

Determination of Absolute Molecular Geometry and Conformation

The single-crystal X-ray diffraction analysis of biphenyl-furan derivatives allows for the precise determination of bond lengths, bond angles, and torsional angles. A key conformational feature in these systems is the dihedral angle between the planes of the furan and biphenyl moieties. This angle influences the extent of π-conjugation and, consequently, the electronic and photophysical properties of the molecule.

In the solid state, the molecule 2,5-bis(biphenyl-4-yl)furan adopts a largely coplanar conformation, which facilitates electronic delocalization across the molecular backbone. The dihedral angles between the furan ring and the adjacent phenyl rings are typically small, indicating significant electronic communication between these units.

| Parameter | 2,5-Bis(biphenyl-4-yl)furan |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Dihedral Angle (Furan - adjacent Phenyl) | ~5-10° |

| Dihedral Angle (between Phenyls of Biphenyl) | ~30-40° |

This table presents typical crystallographic data for a closely related compound to illustrate the molecular geometry.

Analysis of Crystal Packing Motifs (e.g., Herringbone Packing, π-Stacking)

The arrangement of molecules in the crystalline state, known as crystal packing, significantly impacts the bulk properties of the material. Common packing motifs in organic semiconductors include herringbone and π-stacking arrangements. These motifs are dictated by a balance of intermolecular forces, such as van der Waals interactions and π-π interactions.

In the crystal structure of 2,5-bis(biphenyl-4-yl)furan, a herringbone packing motif is observed. This arrangement minimizes steric hindrance and maximizes attractive van der Waals forces. While classic cofacial π-stacking may not be the dominant motif, there are significant offset π-π interactions between adjacent molecules, which can facilitate charge transport.

| Packing Parameter | 2,5-Bis(biphenyl-4-yl)furan |

| Packing Motif | Herringbone |

| Shortest Intermolecular π-π Distance | ~3.4 - 3.6 Å |

| Predominant Intermolecular Contacts | C-H···π |

This table summarizes the key crystal packing features for a representative biphenyl-furan derivative.

Intermolecular Interaction Analysis within Crystalline Lattices

A detailed analysis of the crystal lattice reveals a network of non-covalent interactions that stabilize the solid-state structure. These interactions include hydrogen bonds (though often weak C-H···π or C-H···O interactions in these systems), halogen bonds (if applicable), and van der Waals forces.

| Interaction Type | Donor | Acceptor | Distance (Å) |

| C-H···π | Phenyl C-H | Furan π-system | ~2.7 - 2.9 |

| C-H···π | Furan C-H | Phenyl π-system | ~2.8 - 3.0 |

This table provides examples of the types and typical distances of intermolecular interactions found in the crystalline lattices of biphenyl-furan systems.

Computational Chemistry and Theoretical Investigations of Biphenyl Furan Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic properties and energetics of biphenyl-furan systems. These calculations are broadly categorized into ab initio, density functional theory, and semi-empirical methods.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of medium to large-sized molecules due to its favorable balance of computational cost and accuracy. nih.govnih.gov DFT calculations are instrumental in predicting a wide range of properties, including molecular geometries, vibrational frequencies, and electronic spectra. nih.govnih.gov

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. researchgate.net These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. ajchem-a.com The calculated vibrational frequencies can be compared with experimental data to validate the computational model.

Data from a study on a related compound, 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one, illustrates the type of structural data obtained from DFT calculations. jmaterenvironsci.comresearchgate.net

Table 1: Selected Optimized Geometric Parameters for a Biphenyl-Furan Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| C=C (alkene) | 1.34 Å | |

| C-C (biphenyl link) | 1.48 Å | |

| Bond Angle | O=C-C | 120.5° |

| C-C=C (alkene) | 121.3° | |

| Dihedral Angle | Phenyl-Phenyl | 38.5° |

This table is for illustrative purposes and the data pertains to a related biphenyl-furan derivative.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govespublisher.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For biphenyl-furan systems, the HOMO and LUMO are typically delocalized over the π-conjugated system of the aromatic rings. The distribution of these orbitals can reveal potential sites for electrophilic and nucleophilic attack. researchgate.net

The following table presents HOMO-LUMO data for a series of heterocyclic derivatives of 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one, demonstrating the influence of structural modifications on the electronic properties. jmaterenvironsci.comresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Biphenyl-Furan Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Chalcone (B49325) Derivative | -5.89 | -2.34 | 3.55 |

| Pyrimidine Derivative | -5.78 | -2.11 | 3.67 |

| Pyrazole Derivative | -5.72 | -1.89 | 3.83 |

| Isoxazole Derivative | -6.01 | -1.98 | 4.03 |

This table is for illustrative purposes and the data pertains to related biphenyl-furan derivatives.

To investigate the excited state properties and predict the UV-visible absorption spectra of biphenyl-furan systems, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. rsc.org The results provide information on the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The transition dipole moment is a vector quantity that describes the change in dipole moment during an electronic transition. Its magnitude is related to the probability of the transition occurring. Understanding the nature of the electronic transitions (e.g., π-π* or n-π*) is crucial for interpreting the photophysical properties of these compounds.

While DFT provides a high level of accuracy, its computational cost can be prohibitive for very large molecules or for high-throughput screening. tau.ac.il Semi-empirical molecular orbital theories, such as PM3 (Parametrized Model 3), offer a computationally less demanding alternative. jmaterenvironsci.comarxiv.org These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data. youtube.com

Semi-empirical methods are particularly useful for initial explorations of large molecular systems, such as polymers or complex derivatives of biphenyl-furan. nih.gov They can provide valuable qualitative insights into molecular structure, electronic properties, and reactivity trends, which can then be refined using more rigorous methods like DFT for specific cases of interest. jmaterenvironsci.comresearchgate.net For instance, semi-empirical calculations have been used to study the structural and electronic properties of various heterocyclic derivatives synthesized from a biphenyl-furan chalcone. jmaterenvironsci.comresearchgate.net

Density Functional Theory (DFT) Studies on Ground and Excited State Properties

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape and dynamic behavior of biphenyl-furan systems over time. researchgate.net By simulating the motion of atoms and molecules, MD can provide insights into the flexibility of the molecule, the accessibility of different conformations, and the interactions with its environment. This information is valuable for understanding how the molecule might behave in different phases (e.g., gas, liquid, or solid state) and how its shape might influence its interactions with other molecules.

Torsional Angle Studies and Rotational Barriers

The conformational flexibility of biphenyl-furan systems is largely defined by the torsional angle (dihedral angle) between the planes of the two aromatic rings. This angle is a result of the balance between two opposing forces: π-conjugation, which favors a planar conformation, and steric hindrance, primarily from the ortho-hydrogens, which favors a twisted structure.

In the parent biphenyl (B1667301) molecule, the equilibrium dihedral angle in the gas phase is approximately 45°. researchgate.net The energy barriers to rotation are relatively small. Theoretical and experimental studies have established the energy barriers for rotation through the planar (0°) and perpendicular (90°) transition states. High-level computational studies, reconciling theory with experimental data, place these barriers at approximately 8.0 kJ/mol for the planar conformation and 8.3 kJ/mol for the perpendicular conformation. researchgate.netcomporgchem.com

The table above shows the calculated rotational energy barriers for the parent biphenyl molecule at planar (0°) and perpendicular (90°) conformations, based on different computational methods.

The introduction of a furan (B31954) ring and other substituents significantly influences these parameters. In the crystal structure of (E)-N-[2-(Biphenyl-4-ylvin-yl)phen-yl]furan-2-carboxamide, a related complex molecule, the dihedral angle between the two rings of the biphenyl unit was found to be 35.5 (1)°. nih.gov This deviation from the gas-phase angle of biphenyl highlights the influence of both the molecular structure and crystal packing forces on the final conformation. nih.gov The specific substitution pattern on the biphenyl and furan rings, as well as the nature of the intermolecular interactions within the crystal lattice, dictates the most stable torsional angle. semanticscholar.org

Stability of Conformational Isomers

The stability of conformational isomers in biphenyl-furan systems is dictated by the potential energy surface arising from the rotation around the inter-ring single bond. For biphenyl itself, the twisted conformer (around 45°) is the global energy minimum, while the planar and perpendicular conformers are transition states. researchgate.net The planar structure is destabilized by steric repulsion, while the perpendicular structure lacks the stabilizing effect of π-conjugation. researchgate.net

It has been assumed that the twisted conformer results from a balance of attractive and repulsive forces. researchgate.net While conjugation provides stabilization in the planar structure, it is counteracted by steric repulsion. researchgate.net Theoretical computations provide compelling evidence that in the crystalline phase, the planar structure can correspond to a stable molecular arrangement at a minimum on the potential energy surface, challenging the assumption that it is merely an average of two twisted configurations. researchgate.net Topological analysis of electron density reveals that both intra- and intermolecular H···H and C-H···π contacts contribute to the stabilization of the biphenyl crystal. researchgate.net

Analysis of Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture and properties of biphenyl-furan compounds are governed by a complex interplay of non-covalent interactions. researchgate.net These interactions, including hydrogen bonding and π-π stacking, direct the self-assembly of molecules into well-defined supramolecular structures. wur.nl The formation sequence and competition between these non-covalent interactions play a crucial role in determining the structural chirality and morphology of the resulting assemblies. researchgate.net

Hydrogen Bonding Networks

Hydrogen bonds are critical in directing the supramolecular assembly of biphenyl-furan derivatives. The furan ring's oxygen atom, with its lone electron pairs, can act as a hydrogen bond acceptor. nih.govnih.gov Computational studies on furan complexes have shown that the OH⋯O type hydrogen bond is generally stronger and more favored than OH⋯π interactions. nih.gov

In addition to conventional hydrogen bonds, weaker C–H⋯O and C–H⋯N interactions are also significant in the crystal packing of furan-containing molecules. nih.goviucr.org For example, in the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan, C—H⋯N interactions create hydrogen-bonded chains centered on the furan ring. nih.goviucr.org These primary interactions are often supported by a network of other weak interactions, creating a robust three-dimensional structure. nih.gov The presence of functional groups on either the biphenyl or furan moiety can introduce additional, stronger hydrogen bonding capabilities (e.g., N-H···O), further influencing the crystal packing. nih.gov

Pi-Pi Stacking Interactions and their Influence on Molecular Arrangement

Both the biphenyl and furan rings are aromatic systems capable of engaging in π-π stacking interactions, which are fundamental to the assembly of these molecules in the solid state. These interactions arise from a combination of electrostatic and van der Waals forces. In many crystal structures involving aromatic rings, a "slip-stacked" or "edge-to-face" arrangement is preferred over a perfectly cofacial orientation to minimize electrostatic repulsion. nih.gov

In furan dimers, stacking interactions can be as energetically significant as C–H⋯O hydrogen bonds in forming stable structures. nih.gov The introduction of bulky substituents or electron-withdrawing/donating groups can modulate the strength and geometry of these π-π interactions. researchgate.net For instance, in the crystal structure of N-[2-(5-methylfuran-2-yl)phenyl], π–π stacking interactions are observed between the furan and an arene ring, with a centroid–centroid distance of 3.8745 (9) Å, leading to the formation of molecular chains. nih.gov The interplay between π-π stacking and other intermolecular forces, such as hydrogen bonding, ultimately determines the final molecular arrangement. nih.govnih.gov

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of all close contacts.

The table above summarizes the relative contributions of the most significant intermolecular contacts to the Hirshfeld surface for two different furan-containing compounds, illustrating the prevalence of H-atom mediated interactions.

Electronic Transport and Charge Transfer Modeling

The conjugated π-system of 2-biphenyl-4-yl-furan makes it a candidate for applications in organic electronics, where charge transport properties are paramount. Theoretical modeling is crucial for understanding the relationship between molecular structure and electronic function. A key factor governing electronic transport and intramolecular charge transfer (ICT) in biphenyl systems is the torsional angle between the rings. nih.govarxiv.org

The conductance through a biphenyl junction is highly dependent on this angle, with a more planar conformation leading to better π-electron delocalization and thus higher conductance. researchgate.net Twisting the biphenyl system toward a perpendicular arrangement decreases the electronic coupling between the rings, thereby reducing conductance. researchgate.net Theoretical models predict a cos²ϕ relationship between the junction conductance and the torsion angle ϕ. researchgate.net

In donor-acceptor (D-A) systems, the interplay between locally-excited and charge-transfer states can be driven by the molecular geometry and solvation. nih.gov Furan derivatives, compared to their thiophene (B33073) counterparts, have lower aromaticity, which can result in better π-electron delocalization and a reduced bandgap, properties that are beneficial for photoelectric materials. rsc.orgresearchgate.net Hole-electron distribution analysis shows that in such oligomers, the excitation process is often dominated by contributions from the heteroaromatic cores (like furan) rather than the terminal phenyl rings. rsc.org The inclusion of the furan ring, with its specific electronic characteristics, can therefore be used to tune the frontier orbitals and charge transport properties of the molecular system. rsc.org

Advanced Materials Science Applications of Biphenyl Furan Scaffolds

Photoactive Materials and Photocatalysis

The strong light-absorbing and electron-donating properties of biphenyl-furan scaffolds make them suitable for applications in photoactive devices like solar cells.

In Dye-Sensitized Solar Cells (DSCs), an organic dye molecule absorbs sunlight and injects an electron into a semiconductor (typically TiO₂). The performance of a DSC is highly dependent on the dye's properties, including its light-harvesting efficiency, energy levels, and interaction with the semiconductor surface and the electrolyte mediator.

Furan (B31954) moieties are frequently used as π-conjugated linkers or spacers in donor-π-acceptor (D-π-A) organic dyes for DSCs. ntnu.edu.twnih.gov The furan unit offers several advantages in this context:

Improved Efficiency: Studies comparing furan and thiophene (B33073) as π-bridges have shown that furan-containing dyes can lead to higher power conversion efficiencies. rsc.orgacs.org This is attributed to a larger driving force for electron injection and better light-harvesting efficiency. rsc.org

Higher Open-Circuit Voltage (Voc): Furan-based dyes can lead to a higher open-circuit photovoltage. This is because furan's electronic properties can result in a larger number of photo-injected electrons into the TiO₂, shifting the semiconductor's Fermi level. rsc.org

Enhanced Stability: Furan-based units are also expected to impart better stability to the organic dyes used in DSCs. acs.org

For example, a D–A−π–A dye incorporating two furan rings (WS5) showed a higher power conversion efficiency (5.5%) compared to analogous dyes with thiophene linkers (3.5% and 4.3%). acs.org Similarly, the synthesis of dyes with bifuran/biphenyl (B1667301) cores has been reported, with one derivative (HB-3) achieving an efficiency of 5.51%, which was comparable to a standard ruthenium-based dye under similar conditions. rsc.orgrsc.org These results highlight the significant potential of incorporating furan and biphenyl units into the design of next-generation organic photosensitizers for solar energy conversion.

| Dye System | Key Structural Feature | Power Conversion Efficiency (PCE) | Source |

|---|---|---|---|

| WS5 | Di-furan linker | 5.5% | acs.org |

| WS6 | Di-thiophene linker | 3.5% | acs.org |

| HB-3 | Bifuran core, thiobarbituric acid anchor | 5.51% | rsc.orgrsc.org |

Photochromic Materials for Molecular Switching Applications

Photochromic materials, capable of undergoing reversible changes in their optical properties upon exposure to light, are at the forefront of molecular switching technologies. The integration of a biphenyl-furan scaffold into molecular design offers a promising strategy for the development of novel photochromic systems. While direct research on the photochromic properties of 2-Biphenyl-4-yl-furan is not extensively documented, the behavior of related furan-containing compounds provides valuable insights into its potential.

Furan-containing tetraarylethene derivatives have been shown to exhibit significant reversible photochromism. This process is often accompanied by a switchable solid-state fluorescence, a highly desirable characteristic for dual-mode molecular switches. The mechanism underlying these changes typically involves photo-controlled cyclization and cycloreversion reactions. The coloration and decoloration of these molecules can be toggled by irradiation with UV and visible light, respectively.

Similarly, studies on benzofuran (B130515)–phenanthrene and benzofuran–pyrene hybrids have demonstrated that the annulation of a furan ring can have a bathochromic effect on the photophysical properties of the chromophore. This suggests that the furan moiety within the this compound structure could play a crucial role in modulating the absorption and emission characteristics of the molecule upon photoirradiation. The biphenyl group, with its extended π-conjugation, can further influence the electronic transitions, potentially leading to distinct and controllable photochromic behavior. The proposed mechanism for photo-switching in many solid-state photochromes involves transformations that result in a relatively small change in the molecule's volume, which is more favorable in a crystalline lattice.

Heterogeneous Photocatalysis in Organic Transformations

Heterogeneous photocatalysis has emerged as a powerful and sustainable tool for driving a wide array of organic transformations. The ideal photocatalyst should possess a suitable band structure for light absorption, efficient charge separation, and a high surface area to facilitate reactions. While semiconductor materials like metal oxides and sulfides have been extensively studied, there is a growing interest in designing organic-based photocatalysts.

Currently, there is a notable lack of specific research literature detailing the application of this compound as a heterogeneous photocatalyst in organic transformations. General studies on the photocatalytic degradation of furan derivatives, such as tetrahydrofuran, have been conducted using traditional semiconductor photocatalysts like TiO2. These studies focus on the degradation pathways of the furan ring itself rather than utilizing a furan-containing compound as the catalyst. The development of sustainable catalytic pathways for furan derivatives often involves the use of polyoxometalate-based or zeolite catalysts for their conversion into other valuable chemicals.

Although the biphenyl-furan scaffold possesses an extended π-conjugated system which is a common feature in organic photocatalysts, its efficacy in this domain remains to be experimentally verified. Future research could explore the synthesis of nanostructured or polymer-supported this compound to enhance its potential as a heterogeneous photocatalyst and investigate its activity in various organic reactions, such as oxidation, reduction, or C-C bond formation.

Liquid Crystalline Materials

The incorporation of biphenyl and furan moieties into a single molecular structure is a well-established strategy for designing thermotropic liquid crystals. The rigid biphenyl core provides the necessary anisotropy for the formation of mesophases, while the furan ring can influence the molecule's polarity, polarizability, and packing behavior.

Derivatives of biphenyl-furan are known to exhibit a rich variety of mesogenic behaviors, including nematic (N) and smectic (Sm) phases. The specific mesophases observed and the temperatures at which phase transitions occur are highly dependent on the nature and length of terminal substituents, such as alkoxy chains.

For instance, in a homologous series of furan liquid crystal derivatives, it has been observed that shorter alkoxy chains tend to favor the formation of an enantiotropic nematic phase. As the chain length increases, the tendency to form more ordered smectic phases, such as the smectic A (SmA) phase, also increases. In some cases, a compound may exhibit dimorphism, displaying both a monotropic smectic A phase and an enantiotropic nematic phase.

The transition temperatures and thermodynamic parameters for a representative series of furan-based liquid crystals with terminal alkoxy chains of varying lengths are presented in the table below. These data illustrate the profound effect of the terminal substituent on the mesomorphic properties.

| Compound | n | Phase Transitions (°C) | ΔH (kJ/mol) |

| Fn-6 | 6 | Cr ↔ N 108.5; N ↔ I 141.8 | 21.4, 0.4 |

| Fn-10 | 10 | Cr ↔ N 95.7; N ↔ I 135.6 | 25.1, 0.5 |

| Fn-12 | 12 | Cr ↔ N 100.1; N ↔ I 110.4; (SmA ↔ N 86.0) | 28.7, 0.3; (2.1) |

Data is illustrative and based on analogous furan-containing liquid crystal derivatives. Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic. Parentheses indicate a monotropic transition.

Molecular Shape and Rigidity: The linear and rigid nature of the biphenyl-furan core is fundamental to the formation of liquid crystalline phases. Any deviation from linearity can disrupt the molecular packing and destabilize the mesophase.

Terminal Substituents: The length and nature of terminal flexible chains, such as alkoxy groups, play a critical role. Longer chains tend to promote smectic phases due to increased van der Waals interactions and a tendency for micro-segregation. The odd-even effect is also commonly observed, where the clearing temperatures (nematic to isotropic transition) alternate as the number of carbon atoms in the alkyl chain increases.

Polarity and Polarizability: The introduction of polar groups or linkages, such as esters or imines, can significantly impact the intermolecular interactions and, consequently, the mesophase stability. The polarizability of the biphenyl and furan rings also contributes to the anisotropic intermolecular forces that drive the formation of liquid crystalline order. Increased molecular polarizability generally leads to higher clearing temperatures.

These structure-property relationships provide a framework for the rational design of novel biphenyl-furan liquid crystals with tailored properties for specific applications in displays, sensors, and other advanced optical technologies.

Polymer Science and Engineering of Furan-Biphenyl Architectures

The development of polymers from renewable resources is a cornerstone of sustainable materials science. Furan-based monomers, derivable from biomass, are attractive building blocks for the synthesis of a wide range of polymers with diverse properties and applications.

The this compound scaffold can be envisioned as a key component in the design of novel monomers for polymer synthesis. The furan ring, with its reactive positions, can be functionalized to introduce polymerizable groups, while the biphenyl unit can be incorporated to enhance the thermal and mechanical properties of the resulting polymer.

The synthesis of furan-based monomers can be achieved through various chemical pathways. For instance, furan derivatives can be functionalized with vinyl groups, acrylic moieties, or oxirane rings to make them suitable for chain-growth polymerization. Alternatively, the introduction of hydroxyl, carboxyl, or amine functionalities on the furan or biphenyl rings can lead to the formation of polyesters, polyamides, and other step-growth polymers.

A general approach to furan-based polymers involves the polycondensation of furan-containing diols or dicarboxylic acids. For example, 2,5-bis(hydroxymethyl)furan (BHMF) is a versatile bio-based monomer that can be polymerized with various diacids to produce furanic polyesters. While BHMF itself can have limited thermal stability, its derivatives can be used to create polymers with good thermal properties.

The table below summarizes different types of furan-based monomers and the corresponding polymerization methods used to synthesize polymers with furan-biphenyl architectures in their backbones.

| Monomer Type | Functional Groups | Polymerization Method | Resulting Polymer |

| Furan-Biphenyl Diol | -OH | Polycondensation with Diacids | Polyester |

| Furan-Biphenyl Diacid | -COOH | Polycondensation with Diols | Polyester |

| Furan-Biphenyl Diamine | -NH2 | Polycondensation with Diacids | Polyamide |